2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole
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Overview
Description
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is a heterocyclic compound that contains both oxygen and antimony atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole typically involves the reaction of diphenylantimony chloride with an appropriate oxazoline derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: This may include the use of larger reaction vessels, continuous flow reactors, and automated purification systems to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(V) derivatives back to antimony(III) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity.
Comparison with Similar Compounds
- 2,6-Diphenyl[1,3,2]oxazastibole
- 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazole
Comparison: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is unique due to the presence of both oxygen and antimony atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
105858-12-6 |
---|---|
Molecular Formula |
C16H12NO2Sb |
Molecular Weight |
372.03 g/mol |
IUPAC Name |
2,6-diphenyl-[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole |
InChI |
InChI=1S/C16H14NO2.Sb/c18-15(13-7-3-1-4-8-13)11-17-12-16(19)14-9-5-2-6-10-14;/h1-12,18-19H;/q-1;+3/p-2 |
InChI Key |
PERFJHOENZMXRX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(O[Sb]3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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